

An In-depth Technical Guide to 6-Nitroquinoxaline-2,3-dione (C₈H₄N₂O₅)

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Compound of Interest

Compound Name: *N*-Hydroxy-4-nitrophthalimide

Cat. No.: B034298

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Nitroquinoxaline-2,3-dione, a heterocyclic compound with the molecular formula C₈H₄N₂O₅. This document details its physicochemical characteristics, synthesis, spectroscopic data, and safety information. A significant focus is placed on its pharmacological activity as a competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission. The guide includes detailed experimental protocols for its synthesis and for assays relevant to its biological activity. Furthermore, it visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Information

6-Nitroquinoxaline-2,3-dione is a quinoxaline derivative characterized by a nitro group at the 6-position of the quinoxaline core. This substitution significantly influences its electronic properties and biological activity.

Property	Value	Reference
IUPAC Name	6-nitro-1,4-dihydroquinoxaline-2,3-dione	[1]
Molecular Formula	C8H4N2O5	
Molecular Weight	207.14 g/mol	[2]
CAS Number	2379-56-8	[1][3]
Appearance	Yellow solid	[3]
Melting Point	345-347 °C	[2][3]
Solubility	Soluble in DMF, sparingly soluble in water.	[2]
InChI Key	RYMLSFVVYNAKAR-UHFFFAOYSA-N	[1]
SMILES	C1=CC2=C(C=C1--INVALID-LINK--[O-])NC(=O)C(=O)N2	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 6-Nitroquinoxaline-2,3-dione.

Technique	Expected Peaks/Signals
^1H NMR	Aromatic protons (~7.1 ppm), N-H protons (~11.9 ppm). The electron-withdrawing nitro group at the 6-position influences the chemical shifts of the aromatic protons.
^{13}C NMR	Carbonyl carbons (~155.7 ppm), Aromatic carbons (115-127 ppm).
IR (cm^{-1})	N-H stretch (~3445), C=O stretch (~1681).
UV-Vis (λ_{max})	Expected absorption maxima in the UV-Vis region, influenced by the conjugated quinoxaline system and the nitro chromophore.
Mass Spec (m/z)	Expected molecular ion peak $[\text{M}]^+$ at 207.

Synthesis and Experimental Protocols

The synthesis of 6-Nitroquinoxaline-2,3-dione is typically achieved through the condensation of a substituted o-phenylenediamine with an oxalic acid derivative.

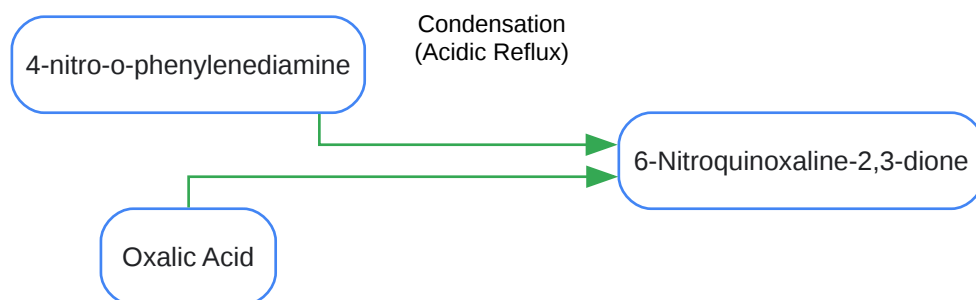
Synthesis of 6-Nitroquinoxaline-2,3-dione

A common and efficient method involves the reaction of 4-nitro-o-phenylenediamine with oxalic acid.

Experimental Protocol:

- Reactants: 4-nitro-o-phenylenediamine and oxalic acid.
- Conditions: Acidic reflux.
- Procedure: A mixture of 4-nitro-o-phenylenediamine and oxalic acid is refluxed in an acidic solution. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.^[2]

- Typical Yield: Approximately 78%.^[2]



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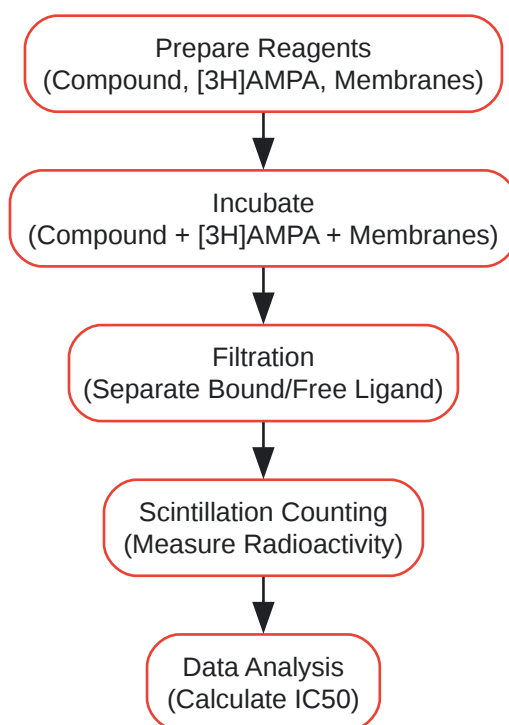
Synthesis of 6-Nitroquinoxaline-2,3-dione.

Biological Assays

This assay determines the binding affinity of the compound to AMPA receptors.

Experimental Protocol:

- Materials: Test compound, [³H]AMPA (radioligand), rat cortical membrane preparation, binding buffer.
- Procedure:
 - Prepare serial dilutions of 6-Nitroquinoxaline-2,3-dione.
 - Incubate the test compound with [³H]AMPA and the rat cortical membrane preparation.
 - Separate bound and free radioligand by rapid filtration.
 - Quantify radioactivity using liquid scintillation counting.
 - Calculate the IC₅₀ value by plotting the percentage of specific binding against the compound concentration.^[4]



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Workflow for a radioligand binding assay.

This technique measures the effect of the compound on AMPA receptor-mediated currents in neurons.

Experimental Protocol:

- Preparation: Prepare acute brain slices (e.g., hippocampus).
- Recording:
 - Establish a whole-cell patch-clamp configuration on a neuron.
 - Hold the neuron at a negative membrane potential (e.g., -70 mV).
 - Evoke AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers.
- Drug Application:

- Record a stable baseline of EPSCs.
- Bath-apply 6-Nitroquinoxaline-2,3-dione at various concentrations.
- Measure the reduction in the EPSC amplitude to determine the inhibitory effect.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Biological Activity and Mechanism of Action

6-Nitroquinoxaline-2,3-dione is a potent competitive antagonist at the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. Its biological activity is primarily attributed to its ability to block the excitatory neurotransmission mediated by these receptors.

Target Receptor	Activity	IC50 / Ki	Reference
AMPA Receptor	Competitive Antagonist	NBQX (a close analog): Ki = 63 nM	[8]
Kainate Receptor	Competitive Antagonist	NBQX (a close analog): Ki = 78 nM	[8]

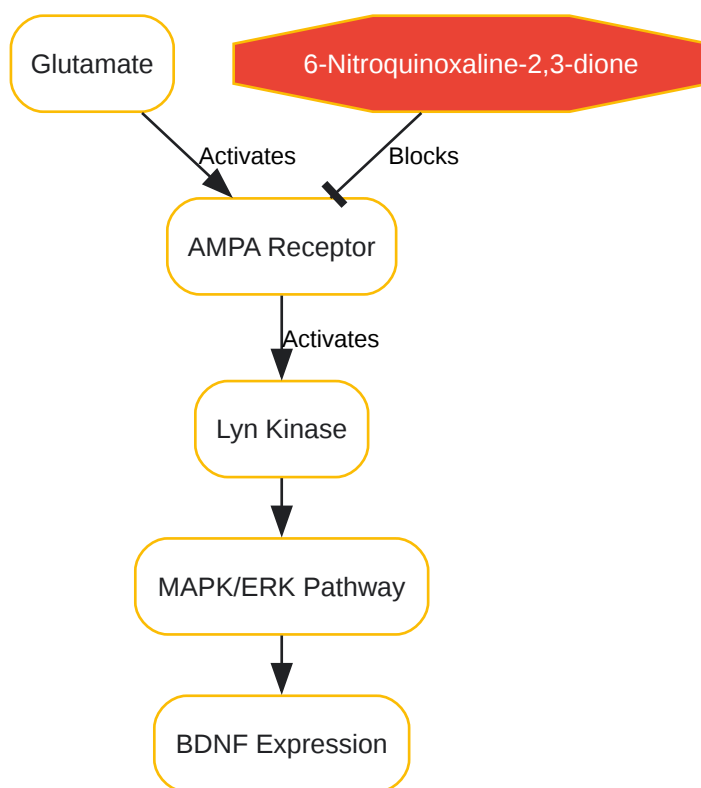
Antagonism of AMPA and Kainate Receptors

By binding to the glutamate binding site on AMPA and kainate receptors, 6-Nitroquinoxaline-2,3-dione prevents the binding of the endogenous agonist glutamate. This non-activation of the receptor's ion channel prevents the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron, thereby reducing neuronal depolarization and excitability. This mechanism underlies its neuroprotective and anticonvulsant properties.

Signaling Pathways

The antagonism of AMPA and kainate receptors by 6-Nitroquinoxaline-2,3-dione interrupts downstream signaling cascades that are crucial for synaptic plasticity and neuronal survival.

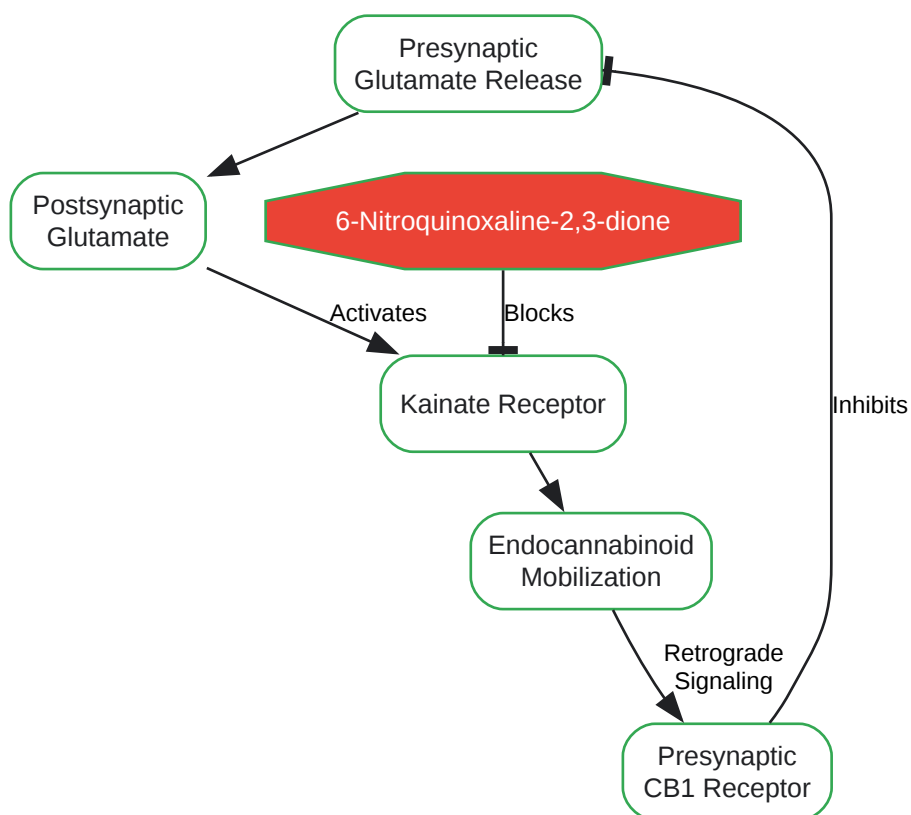
Activation of AMPA receptors can lead to the activation of the Lyn kinase, which in turn activates the MAPK/ERK signaling pathway, ultimately leading to increased expression of Brain-Derived Neurotrophic Factor (BDNF). By blocking the AMPA receptor, 6-Nitroquinoxaline-2,3-dione can inhibit this pathway.



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AMPA receptor signaling pathway and its inhibition.

Kainate receptors can modulate neurotransmitter release through both ionotropic and metabotropic mechanisms. One such mechanism involves the mobilization of endocannabinoids, which act as retrograde messengers to suppress presynaptic glutamate release. Antagonism of kainate receptors by 6-Nitroquinoxaline-2,3-dione can interfere with this modulatory function.



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Kainate receptor-mediated modulation of glutamate release.

Safety Information

6-Nitroquinoxaline-2,3-dione should be handled with care in a laboratory setting. The following is a summary of the GHS hazard information.

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation.	P264, P280, P305+P351+P338, P337+P313

It is recommended to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

6-Nitroquinoxaline-2,3-dione is a valuable research tool for studying glutamatergic neurotransmission. Its potent and competitive antagonism of AMPA and kainate receptors makes it a lead compound for the development of neuroprotective and anticonvulsant therapies. This technical guide provides a comprehensive foundation of its chemical properties, synthesis, biological activity, and experimental protocols to aid researchers in their investigations of this and related compounds. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to facilitate understanding and experimental design.

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